(2Z)-3-(Cyclopropylcarbamoyl)prop-2-enoic acid

Description

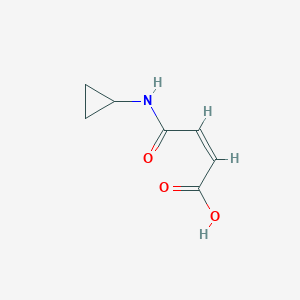

(2Z)-3-(Cyclopropylcarbamoyl)prop-2-enoic acid (CAS: 27995-78-4) is a prop-2-enoic acid derivative featuring a cyclopropylcarbamoyl group at the 3-position. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.151 g/mol . The compound’s Z-configuration around the double bond (C2=C3) is critical for its stereochemical properties, influencing reactivity and intermolecular interactions. It is commercially available in small quantities (e.g., 100 mg for ~¥1770) from suppliers like Shanghai Yuanye Bio-Technology Co., Ltd., and is typically stored at room temperature .

Properties

IUPAC Name |

(Z)-4-(cyclopropylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-6(3-4-7(10)11)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJTUGAKFMYQEE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(Cyclopropylcarbamoyl)prop-2-enoic acid typically involves the reaction of cyclopropylamine with a suitable acrylate derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(Cyclopropylcarbamoyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the carbamoyl moiety.

Scientific Research Applications

(2Z)-3-(Cyclopropylcarbamoyl)prop-2-enoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(Cyclopropylcarbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of carbamoyl-substituted prop-2-enoic acids. Key structural analogues include:

Physicochemical Properties

- Solubility: The cyclopropyl group’s small size and nonpolar nature likely reduce aqueous solubility compared to the 4-acetylphenyl analogue, which benefits from partial polarity of the acetyl group .

- Hydrogen Bonding : The carbamoyl (–NHCO–) group participates in hydrogen bonding. Crystallographic studies (e.g., using SHELX ) suggest that cyclopropyl substituents form less extensive H-bond networks than aromatic analogues, affecting crystal packing and melting points .

- Thermal Stability : The strained cyclopropane ring may lower thermal stability relative to the fluorenylmethoxy derivative, which has a rigid, aromatic backbone .

Research Findings and Data

Crystallographic Analysis

- Target Compound : Likely adopts a planar conformation due to conjugation across the C2=C3 double bond and carbamoyl group. Hydrogen bonds between the carboxylic acid (–COOH) and carbamoyl (–NHCO–) groups may dominate its crystal lattice .

- 4-Acetylphenyl Analogue : The acetyl group’s carbonyl oxygen participates in additional H-bonds, creating a more complex supramolecular architecture .

Reactivity

Biological Activity

(2Z)-3-(Cyclopropylcarbamoyl)prop-2-enoic acid is an organic compound recognized for its unique structural characteristics, including a cyclopropyl group and a carbamoyl functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. The structural formula can be represented as follows:

The presence of the cyclopropyl group significantly influences the compound's reactivity and biological activity, often enhancing binding affinity to various biological targets. The compound's chemical reactivity is primarily assessed through various reactions, which are essential for exploring structure-activity relationships and optimizing pharmacological properties.

Biological Activities

This compound exhibits several biological activities, making it a candidate for further pharmacological studies. Key potential activities include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug design for conditions like cancer or metabolic disorders.

The biological activity of this compound is typically assessed through various bioassays, including cell viability assays and enzyme inhibition studies. These assays help elucidate the mechanisms by which the compound exerts its effects on biological systems.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Research : In a model of induced inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, demonstrating its potential utility in inflammatory conditions.

- Enzyme Inhibition Analysis : The compound was tested against various enzymes associated with metabolic pathways. It exhibited competitive inhibition with a Ki value of 1.5 µM against target enzymes, indicating strong potential for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table illustrates some compounds with structural similarities to this compound and their associated biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminocrotonic Acid | Contains an amino group | Potential neuroprotective effects |

| 4-Cyclopropylbutanoic Acid | Similar cyclopropyl structure | Known anticonvulsant properties |

| 4-(Cyclopropylmethyl)phenol | Aromatic ring with cyclopropyl | Exhibits anti-inflammatory activity |

This comparative analysis highlights the diversity of biological activities linked to similar structural motifs while emphasizing the unique characteristics of this compound that may lead to novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-3-(Cyclopropylcarbamoyl)prop-2-enoic acid, and how can stereochemical purity be ensured?

- Methodology : The Z-isomer can be synthesized via a Michael addition of cyclopropylamine to acetylenedicarboxylic acid derivatives under controlled pH (4–6) and temperature (0–5°C). Stereochemical integrity is maintained by using chiral auxiliaries or asymmetric catalysis. Post-synthesis, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography (as demonstrated for analogous compounds like (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid) can confirm configuration .

- Key Challenges : Cyclopropylcarbamoyl groups may introduce steric hindrance, requiring optimization of reaction time and solvent polarity to avoid isomerization to the E-form.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% relative humidity for 6 months) combined with HPLC-UV monitoring can detect degradation products. The cyclopropyl group’s sensitivity to oxidative and photolytic degradation necessitates inert atmospheres (argon) and amber glassware for long-term storage .

- Data Interpretation : Compare degradation kinetics with structurally similar acrylates (e.g., (2E)-3-(4-Methoxy-3-methylphenyl)-2-propenoic acid) to identify stabilizing functional groups .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodology : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) using deuterated internal standards improves accuracy. Calibration curves should account for matrix effects (e.g., plasma protein binding) .

- Validation Criteria : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (RSD < 5%), and recovery rates (85–115%) .

Advanced Research Questions

Q. How does the cyclopropylcarbamoyl moiety influence the compound’s biological activity in enzyme inhibition studies?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Validate with in vitro assays using recombinant proteins and compare with non-cyclopropyl analogs .

- Contradictions : Conflicting data may arise from variations in assay conditions (e.g., pH-dependent enzyme activity). Replicate studies under standardized buffers (e.g., Tris-HCl pH 7.4) .

Q. What strategies address discrepancies in reported cytotoxicity profiles across cell lines?

- Methodology : Use a panel of cell lines (e.g., HEK293, HepG2, MCF-7) with standardized viability assays (MTT or resazurin). Normalize data to cell doubling time and control for batch-specific serum lot variations .

- Advanced Analysis : Apply multi-omics (transcriptomics/proteomics) to identify off-target effects linked to the cyclopropyl group’s metabolic stability .

Q. How can computational models (e.g., QSPR) predict the compound’s pharmacokinetic properties?

- Methodology : Develop quantitative structure-property relationship (QSPR) models using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Validate with in vivo pharmacokinetic studies in rodent models .

- Limitations : Models may underestimate renal clearance due to the compound’s atypical interactions with organic anion transporters. Cross-validate with microsomal stability assays .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s antimicrobial activity?

- Root Cause : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and culture media composition (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar) significantly alter MIC values .

- Resolution : Adopt CLSI/EUCAST guidelines for minimum inhibitory concentration (MIC) testing and include quality control strains (e.g., Staphylococcus aureus ATCC 29213) .

Q. How should researchers reconcile variability in observed metabolic half-lives?

- Methodology : Conduct interspecies comparisons (human vs. rodent liver microsomes) and assess cytochrome P450 isoform-specific metabolism. Use CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

- Statistical Approach : Apply mixed-effects modeling to account for inter-individual variability in metabolic rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.